Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a synthetic organic compound that belongs to the morpholine family, characterized by a six-membered ring containing nitrogen and oxygen atoms. This compound is notable for its potential therapeutic applications, particularly as a dual inhibitor of norepinephrine and serotonin transporters, which are crucial in the treatment of various psychiatric and neurological disorders such as attention deficit hyperactivity disorder, depression, and anxiety disorders .
The compound can be synthesized through specific chemical reactions involving precursors like 4,5-diphenyl-2-oxazolecarboxaldehyde and morpholine. The synthesis typically requires controlled conditions to optimize yield and purity.
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is classified as an organic heterocyclic compound. It is also categorized under pharmaceutical compounds due to its potential medicinal properties.
The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- generally involves the following steps:
The industrial synthesis may also involve continuous flow reactors to improve efficiency and consistency in production.
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has a molecular formula of and a molecular weight of approximately 320.39 g/mol . The structure includes:
The compound's structural data can be represented in various formats such as InChI or SMILES for computational chemistry applications. For example:
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C=CThis representation aids in understanding its chemical behavior and interactions with biological targets.
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- can participate in several chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific properties .
The mechanism of action of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- primarily involves its role as an inhibitor of norepinephrine and serotonin transporters. By blocking these transporters:
Research indicates that compounds with this dual action may offer therapeutic advantages over traditional antidepressants that target only one neurotransmitter system .
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- exhibits the following physical properties:
Key chemical properties include:
These properties are essential for determining the compound's suitability for various applications .
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has several potential scientific applications:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3